molecular formula C10H21O6P B078123 Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate CAS No. 13676-06-7

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate

Cat. No. B078123
CAS RN: 13676-06-7
M. Wt: 268.24 g/mol
InChI Key: VKIWONMJPOTZNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate involves multiple steps, including reactions that introduce or modify ethoxy and diethoxyphosphoryl groups. Notably, reactions such as the Arbuzov reaction play a crucial role in the formation of diethoxyphosphoryl compounds, starting from chloroacetate and triethyl phosphate, leading to the target compound with significant yield (Nhu, 2013). The synthesis process may involve intermediates like ethyl α-bromomethyl-β-(diethoxyphosphoryl)acrylic acid ester, which further reacts to yield various esters (Kraiem, Abdullah, & Amri, 2003).

Molecular Structure Analysis

The molecular structure of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate is characterized by the presence of ethoxy and diethoxyphosphoryl groups attached to an acetate backbone. This structure is key to its reactivity and function in synthesis reactions. The detailed structural analysis helps in understanding the electronic and steric influences of these groups on the molecule's reactivity.

Chemical Reactions and Properties

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate undergoes various chemical reactions, including the Friedel–Crafts alkylation, which involves its reaction with indoles and other electron-rich aromatic compounds to yield a broad series of heteroaryl- and aryl-substituted propionates (Tarasenko & Beletskaya, 2016). Its reactivity is further explored in the formation of α-methylene lactones, showcasing its utility in synthesizing complex organic structures (Minami et al., 1990).

Physical Properties Analysis

The physical properties of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate, such as boiling point, melting point, and solubility, are essential for its handling and application in chemical reactions. These properties dictate the conditions under which the compound can be stored, manipulated, and reacted with other chemicals.

Chemical Properties Analysis

The chemical properties of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate, including its reactivity with various nucleophiles, electrophiles, and its stability under different conditions, are fundamental to its application in organic synthesis. The compound's ability to participate in regioselective and stereoselective reactions makes it a valuable tool in the synthesis of complex organic molecules (Koszuk, Albrecht, & Janecki, 2007).

Scientific Research Applications

  • Asymmetric Allylic Alkylation : Huang et al. (2014) developed a highly efficient Pd-catalyzed asymmetric allylic alkylation reaction using ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, which is a related compound. This reaction produced α-fluorophosphonates with two chiral centers, demonstrating high regio-, diastereo-, and enantio-selectivity, and underlining its utility in organic synthesis (Huang et al., 2014).

  • Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : Xiao and Bing (2006) prepared Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate using a racemic synthetic route that included ethyl 2-chloride-2-ethoxyacetate and ethyl 2,2-diethoxyacetate (Xiao & Bing, 2006).

  • Synthesis of α-Methylene Lactones : Minami et al. (1990) synthesized various α-diethoxyphosphoryl-γ, δ-unsaturated acids using alkylation of ethyl (diethoxyphosphoryl)acetate with allylic bromides. This led to the efficient production of α-methylene-γ-lactones (Minami et al., 1990).

  • Friedel–Crafts Alkylation of Indoles : Tarasenko and Beletskaya (2016) conducted Friedel–Crafts alkylation of indoles using ethyl 2-(diethoxyphosphoryl)acrylate, demonstrating its effectiveness in producing heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates (Tarasenko & Beletskaya, 2016).

  • Synthesis of 2-Diethoxyphosphoryl-4-Nitroalkanoates : Blaszczyk et al. (2004) used Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, leading to 2-diethoxyphosphoryl-4-nitroalkanoates. This process was important for generating compounds used in Horner-Wadsworth-Emmons olefinations of aldehydes (Blaszczyk et al., 2004).

properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIWONMJPOTZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310971
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate

CAS RN

13676-06-7
Record name NSC234751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A García, L Vila, P Marín, Á Bernabeu… - ACS Medicinal …, 2021 - ACS Publications
We have synthesized series of 2-prenylated benzopyrans as analogues of the natural polycerasoidol, a dual PPARα/γ agonist with anti-inflammatory effects. The prenylated side chain …
Number of citations: 4 pubs.acs.org
M Kleczka, D But, D Dylong, C Fendinger… - …, 2018 - Wiley Online Library
The singlet oxygen reaction with trisubstituted E‐allylic alcohols resulted in the unselective formation of regioisomeric secondary and tertiary allylic hydroperoxides. Increasing the steric …
CS Heinz - 2023 - opus.bibliothek.uni-wuerzburg.de
Muscarinic acetylcholine receptors (mAChRs) are involved in signal transmission at the synapses of the parasympathetic nervous system. The five subtypes of mAChRs regulate …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
Y Bhurruth-Alcor, T Røst, MR Jorgensen… - Organic & …, 2011 - pubs.rsc.org
Peroxisome proliferator activated receptors (PPARs) have been shown to have critical roles in fatty acid oxidation, triglyceride synthesis, and lipid metabolism - making them an …
Number of citations: 19 pubs.rsc.org

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